4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile
Description
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile is a benzonitrile derivative featuring a chloro substituent at position 4 and an amino group at position 2 linked to a 5-oxopyrrolidin-3-yl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-8-2-1-7(5-13)10(3-8)15-9-4-11(16)14-6-9/h1-3,9,15H,4,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTRUFNNFRYAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC2=C(C=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzonitrile Derivatives
The target compound shares structural similarities with several benzonitrile analogs, differing primarily in the substituents attached to the amino group at position 2. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings and Implications
- Topological Sensitivity : The activity drop in reversed amidine 15 underscores the importance of substituent orientation, supporting the target compound’s design with a lactam ring for optimal charge distribution.
- Metabolic Considerations : Cyclopropane-containing analogs may resist oxidative metabolism, whereas the target compound’s lactam ring could be susceptible to hydrolysis, necessitating further stability studies.
- Hydrogen-Bonding Capacity : The lactam carbonyl in the target compound provides a distinct advantage over ether-containing analogs in interactions with polar enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
